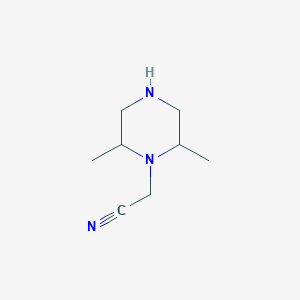

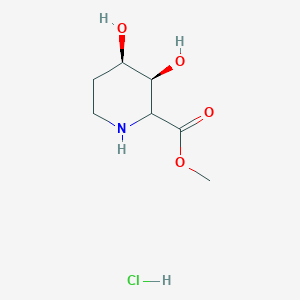

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile involves the use of acetonitrile as a solvent or reactant. For instance, the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile was achieved by a decarboxylation reaction using para-toluenesulfonic acid as a catalyst, starting from tert-butyl cyanoacetate and 2-chloro-4,6-dimethoxypyrimidine . This suggests that acetonitrile derivatives can be synthesized through reactions involving cyano groups and appropriate catalysts under controlled conditions.

Molecular Structure Analysis

While the molecular structure of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is not directly analyzed in the papers, the studies on related compounds provide insights into the stability and behavior of acetonitrile derivatives. For example, the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile led to the formation of various oligomers, including trimers with a central 2H-pyrrole unit, which indicates the potential stability of acetonitrile-based compounds under oxidative conditions .

Chemical Reactions Analysis

The papers indicate that acetonitrile can participate in chemical reactions as a solvent that influences the rate of polymerization and as a ligand that can stabilize catalysts. The oxidative polymerization of 2,6-dimethylphenol was significantly increased in the presence of acetonitrile, suggesting that acetonitrile derivatives might also exhibit unique reactivity in polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile are not detailed in the provided papers. However, the research on acetonitrile and its derivatives, such as the increased polymerization rate of 2,6-dimethylphenol in the presence of acetonitrile, implies that acetonitrile can enhance the reactivity of certain compounds and may affect their physical properties, such as solubility and stability .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

A study by Sa̧czewski et al. (2006) described the synthesis of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles with significant anticancer activity against melanoma MALME-3 M cell line. This indicates the potential of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile derivatives in developing anticancer drugs Sa̧czewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). European Journal of Medicinal Chemistry.

Antimicrobial Agents

Zaidi et al. (2021) synthesized novel derivatives with potential antimicrobial properties, demonstrating the versatility of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile in creating compounds that could serve as potent alternatives to conventional medicines Zaidi, Z., Amudharaj, M., Anusuya, V., Sujatha, G., & Balaji, G. L. (2021). Rasayan Journal of Chemistry.

Polymerization Rate Increase

Gamez et al. (2001) found that acetonitrile, related to the compound , significantly increases the polymerization rate of 2,6-dimethylphenol, highlighting its potential in enhancing polymer production processes Gamez, P., Simons, C., Steensma, R. H., Driessen, W. L., Challa, G., & Reedijk, J. (2001). European Polymer Journal.

Photophysical Properties in Lanthanide Complexes

Piguet et al. (1996) explored the use of acetonitrile in forming heterodinuclear complexes with lanthanides, revealing insights into the structural and photophysical properties of such complexes. This underscores the importance of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile in the development of materials with specific optical characteristics Piguet, C., Bünzli, J., Bernardinelli, G., Hopfgartner, G., Petoud, S., & Schaad, O. (1996). Journal of the American Chemical Society.

Supramolecular Chemistry

Research by Olejniczak and Katrusiak (2008) on the structural rearrangement of acetonitrile phases under pressure emphasizes the compound's role in understanding and manipulating molecular interactions in supramolecular chemistry Olejniczak, A., & Katrusiak, A. (2008). The Journal of Physical Chemistry. B.

Propriétés

IUPAC Name |

2-(2,6-dimethylpiperazin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7-5-10-6-8(2)11(7)4-3-9/h7-8,10H,4-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLVKDRZRVMKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylpiperazin-1-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

![N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate](/img/structure/B2528498.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2528499.png)